(3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester
Description
Contextualization within Indanone and Carbamate (B1207046) Chemistry
The chemical architecture of (3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester incorporates two key functional motifs: an indanone framework and a carbamate group.
Indanone Chemistry: Indanones are bicyclic ketones consisting of a benzene (B151609) ring fused to a five-membered ring containing a carbonyl group. This structural unit is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The indanone core's rigid structure can provide a well-defined orientation for functional groups to interact with biological targets. Furthermore, the ketone and the adjacent methylene (B1212753) groups are amenable to a wide range of chemical transformations, making indanones versatile starting materials for the synthesis of diverse molecular architectures.
Carbamate Chemistry: Carbamates are a class of organic compounds derived from carbamic acid. The tert-butyl carbamate, or Boc group, is a widely used protecting group for amines in organic synthesis. vectorlabs.com Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions. nih.govresearchgate.net The Boc group's steric bulk also influences the reactivity of the protected amine and can direct the stereochemical outcome of nearby reactions. In the context of this compound, the Boc group serves to mask the reactivity of the amino group on the indanone ring, allowing for selective modifications at other positions of the molecule. vectorlabs.com
The combination of the indanone scaffold and the Boc-protected amine makes this compound a bifunctional molecule with significant potential in the construction of complex nitrogen-containing compounds.
Below is a table summarizing the key chemical properties of a closely related structural isomer, which can be considered representative for the title compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Physical State | Crystalline solid |
| Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), chloroform, THF); poorly soluble in water |
| Melting Point | Estimated 120-160°C |
| Key Functional Groups | Ketone (C=O), Carbamate (N-C(=O)-O), tert-butyl group |
Historical Perspective of Analogous Synthetic Intermediates
The development and use of synthetic intermediates like this compound are rooted in the history of drug discovery and the evolution of synthetic organic chemistry. In the early days of medicinal chemistry, many drugs were derived from natural products. However, with the advent of modern synthetic methods, chemists gained the ability to design and create novel molecules with tailored biological activities.
This led to the rise of the "building block" approach in drug discovery, where complex drug molecules are assembled from smaller, well-defined chemical intermediates. These intermediates often contain key structural motifs or functional groups that are known to be important for biological activity. The use of protecting groups, such as the Boc group, became a cornerstone of this strategy, allowing for the selective manipulation of multifunctional molecules. vectorlabs.comnih.gov
The history of synthetic intermediates is thus intertwined with the development of new synthetic reactions and the increasing sophistication of drug design. The ability to create novel intermediates with specific functionalities has been a driving force in the discovery of new medicines.
Rationale for Research Focus on this compound
The research interest in this compound stems primarily from its potential as a versatile building block in the synthesis of pharmaceutically active compounds. nih.gov The rationale for this focus can be broken down into several key points:
Access to Aminoindanone Derivatives: The compound provides a straightforward route to 5-aminoindanone derivatives. Aminoindanes are a class of compounds that have shown a wide range of biological activities, including applications in the treatment of neurodegenerative diseases. nih.gov
Scaffold for Drug Discovery: The indanone core serves as a rigid scaffold that can be elaborated with various functional groups to create libraries of compounds for high-throughput screening. The presence of the protected amine and the ketone allows for a diverse range of chemical modifications.
Potential for Asymmetric Synthesis: The ketone functionality can be reduced to a hydroxyl group, creating a chiral center. This opens up the possibility of synthesizing enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.
Medicinal Chemistry Applications: The structural motifs present in this compound are found in a number of biologically active molecules. This makes it an attractive starting material for the synthesis of analogs of existing drugs or for the development of entirely new therapeutic agents.
While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its value as a synthetic intermediate is clear from the broader context of indanone and carbamate chemistry in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-oxo-1,2-dihydroinden-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-10-6-4-9-5-7-12(16)11(9)8-10/h4,6,8H,5,7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWIEYYTVDIDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxo Indan 5 Yl Carbamic Acid Tert Butyl Ester
Retrosynthetic Analysis of the (3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy. The primary disconnection breaks the carbamate (B1207046) bond, leading to two key precursors: 5-amino-1-indanone and di-tert-butyl dicarbonate (B1257347) (Boc₂O). This approach simplifies the synthesis by separating the formation of the bicyclic indanone core from the protection of the amino group.
Further retrosynthetic disconnection of 5-amino-1-indanone points towards an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative. This key step involves the formation of the five-membered ring of the indanone system. The starting material for this transformation would be a 3-(4-aminophenyl)propanoic acid, which can be derived from commercially available starting materials. This retrosynthetic pathway forms the basis for the classical synthetic routes to the target compound.
Classical Synthetic Routes to this compound
The classical synthesis of this compound is a multi-step process that hinges on the formation of the indanone core, followed by the manipulation of the amino functionality.
Multi-step Reaction Sequences for Indanone Core Formation
The formation of the 5-amino-1-indanone core is a critical step in the synthesis. A common approach begins with the acylation of aniline (B41778) with 3-chloropropionyl chloride. This reaction yields N-phenyl-3-chloropropanamide.
Subsequent intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropanamide under microwave irradiation can then afford 5-amino-1-indanone. google.com This method provides a relatively efficient route to the key indanone intermediate.
An alternative classical approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent, to facilitate the ring closure and formation of the indanone skeleton. The required 3-(4-aminophenyl)propanoic acid can be synthesized from commercially available precursors.
| Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
| Aniline | 1. 3-Chloropropionyl chloride, Triethylamine (B128534), Dichloromethane (B109758), 0°C to rt | N-phenyl-3-chloropropanamide | 94 |
| N-phenyl-3-chloropropanamide | Acetonitrile, Microwave, 120°C, 15 min | 5-Amino-1-indanone | 74 |
This table summarizes a classical multi-step reaction sequence for the formation of the 5-amino-1-indanone core.
Introduction and Protection of the Amine Functionality
Once the 5-amino-1-indanone core is synthesized, the next step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis to prevent the amine from undergoing unwanted side reactions in subsequent steps.
The protection is typically achieved by reacting 5-amino-1-indanone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. Common bases used for this transformation include triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like acetonitrile. rsc.org The reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the desired tert-butyl carbamate.
| Reactant | Reagents | Solvent | Product |
| 5-Amino-1-indanone | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | Acetonitrile | This compound |
This table outlines the typical conditions for the Boc protection of the amine functionality.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the Friedel-Crafts cyclization step, the choice of acid catalyst and reaction temperature can significantly impact the efficiency of the ring closure and minimize the formation of side products.
For the Boc protection step, the stoichiometry of Boc₂O and the base, as well as the reaction time and temperature, are important parameters to control. Using a slight excess of Boc₂O and a catalytic amount of a strong base like DMAP can drive the reaction to completion. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent over-reaction or degradation of the product.
Modern Approaches in the Synthesis of this compound
Modern synthetic methodologies offer more efficient and environmentally friendly alternatives to classical routes for the synthesis of indanone derivatives.
Catalytic Methods in Indanone Ring Closure
Recent advances in catalysis have led to the development of new methods for the construction of the indanone ring system. Transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization of unsaturated aryl halides, have emerged as powerful tools for the synthesis of indanones. organic-chemistry.org These methods often proceed under milder reaction conditions and exhibit higher functional group tolerance compared to traditional Friedel-Crafts reactions.
Stereoselective Synthesis Strategies for Chiral Analogues of this compound
The synthesis of chiral analogues of this compound, where the indanone core possesses a specific stereochemistry, is of significant interest. While specific methods for the direct asymmetric synthesis of this exact compound are not extensively detailed in publicly available literature, strategies can be extrapolated from the synthesis of similar chiral indanones and related carbamates.
A common approach involves the use of chiral catalysts in key bond-forming reactions that establish the stereocenter. For instance, asymmetric intramolecular hydroacylation of a suitably substituted 2-vinylbenzaldehyde (B1595024) could be employed to form the chiral indanone ring. rsc.org Chiral rhodium or other transition metal complexes are often utilized as catalysts in such transformations.
Another strategy involves the enzymatic resolution of a racemic mixture of a precursor, such as 5-amino-1-indanol. Lipases are frequently used to selectively acylate one enantiomer, allowing for the separation of the two. The resolved amino indanol can then be oxidized to the corresponding indanone and subsequently protected with the tert-butoxycarbonyl group.
Furthermore, chiral auxiliaries can be employed. An aminoindanone precursor could be reacted with a chiral auxiliary to form diastereomers, which can then be separated by chromatography or crystallization. Subsequent removal of the auxiliary would yield the enantiomerically enriched aminoindanone, ready for Boc-protection. A patent for a similar compound, (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, describes a synthesis starting from an enantiomerically pure amino-indene precursor, highlighting the importance of starting with chiral material to obtain a stereochemically defined final product. chemicalbook.com
The following table summarizes potential stereoselective approaches:
| Strategy | Description | Key Reagents/Techniques | Potential Outcome |
| Asymmetric Catalysis | Intramolecular cyclization of a prochiral precursor using a chiral catalyst. | Chiral Rhodium or Iridium catalysts, chiral ligands. | Enantiomerically enriched 3-oxo-indan precursor. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Lipases, chiral acylating agents. | Separation of enantiomers of an amino-indanol precursor. |
| Chiral Auxiliaries | Formation and separation of diastereomers. | Chiral amines or alcohols as auxiliaries, chromatography. | Enantiomerically pure amino-indanone precursor. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Readily available chiral starting materials. | Chiral indanone core with defined stereochemistry. |
This table presents plausible strategies based on general principles of stereoselective synthesis.
Flow Chemistry and Continuous Processing for this compound Production
The application of flow chemistry and continuous processing to the synthesis of this compound offers potential advantages in terms of safety, efficiency, and scalability over traditional batch methods. While specific flow chemistry setups for this exact molecule are not widely published, the principles can be applied to its key synthetic steps.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. For the Boc-protection of 5-amino-1-indanone, a packed-bed reactor containing an immobilized base could be used. A solution of the amine and di-tert-butyl dicarbonate would be continuously passed through the reactor, allowing for a streamlined process with easy catalyst removal.
For the formation of the indanone ring itself, which may involve hazardous reagents or exothermic reactions, microreactors offer enhanced safety due to their high surface-area-to-volume ratio, enabling rapid heat dissipation. Multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workups and purifications. uc.pt This approach can significantly reduce processing time and solvent usage.
Key advantages of applying flow chemistry to this synthesis include:
Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous intermediates in small, contained volumes.
Improved Efficiency: Precise control of reaction parameters can lead to higher yields and reduced reaction times.
Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.
Automation: Flow systems are amenable to automation, allowing for consistent production and reduced labor costs.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. Key areas of focus include solvent selection and the optimization of atom economy.
Solvent Selection and Reduction Strategies
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional solvents like dichloromethane (DCM) and chloroform, which are often used in carbamate protection reactions, are hazardous and environmentally persistent. google.com Green chemistry encourages the use of safer alternatives.
For the Boc-protection step, greener solvent options could include:
Ethyl acetate: A less toxic and more biodegradable solvent. google.com
2-Methyltetrahydrofuran (B130290) (2-MeTHF): A bio-derived solvent with a favorable environmental profile.
Water: In some cases, Boc-protections can be carried out in aqueous systems, which is the most environmentally benign option. fishersci.co.uk
Solvent reduction strategies can also be implemented. Performing reactions at higher concentrations or under solvent-free conditions, where one of the reagents acts as the solvent, can significantly reduce waste. vulcanchem.com For instance, the acylation reaction to form the carbamate could potentially be run with a minimal amount of a high-boiling, recyclable solvent.
The following table provides a comparison of potential solvents for the synthesis:
| Solvent | Classification | Advantages | Disadvantages |
| Dichloromethane | Halogenated | Good solubility for many reagents. | Toxic, environmental pollutant. |
| Ethyl Acetate | Ester | Lower toxicity, biodegradable. | Flammable. |
| 2-Methyltetrahydrofuran | Ether | Bio-derived, good performance. | Can form peroxides. |
| Water | Aqueous | Non-toxic, non-flammable, cheap. | Limited solubility of organic reagents. |
This table provides a general overview of solvent properties and is not exhaustive.
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wiley-vch.de A higher atom economy indicates less waste generation.
For the plausible synthesis of this compound from 5-amino-1-indanone and di-tert-butyl dicarbonate, the reaction is as follows:
C₉H₉NO + C₁₀H₁₈O₅ → C₁₄H₁₇NO₃ + C₄H₉OH + CO₂
The atom economy can be calculated using the formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
The molecular weights are approximately:
5-amino-1-indanone (C₉H₉NO): 147.18 g/mol
Di-tert-butyl dicarbonate (C₁₀H₁₈O₅): 218.25 g/mol
this compound (C₁₄H₁₇NO₃): 247.29 g/mol
Atom Economy = (247.29 / (147.18 + 218.25)) x 100% ≈ 67.7%
This calculation shows that a significant portion of the reactant atoms are not incorporated into the final product, instead forming byproducts such as tert-butanol (B103910) and carbon dioxide.
Catalytic Routes: Using catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste.
Byproduct Valorization: Finding applications for the byproducts, such as tert-butanol, can add value and reduce the environmental impact.
Reaction Optimization: Optimizing reaction conditions to maximize the yield and minimize the formation of side products is essential for waste reduction.
By carefully considering these green chemistry principles, the synthesis of this compound can be made more efficient and sustainable.
Reactivity and Transformations of 3 Oxo Indan 5 Yl Carbamic Acid Tert Butyl Ester
Reactions at the Carbonyl Group (C-3 Oxo)
The ketone at the C-3 position is an electrophilic center, susceptible to attack by various nucleophiles. wikipedia.org Its reactivity is influenced by the rigid, five-membered ring structure and the electronic effects of the Boc-protected amino substituent on the fused benzene (B151609) ring.
The carbonyl carbon of the indanone ring is sp² hybridized and has a partial positive charge, making it a prime target for nucleophiles. wikipedia.orglibretexts.org Upon nucleophilic attack, the hybridization of this carbon changes to sp³, resulting in a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org A variety of nucleophiles can be employed in these addition reactions.
Common nucleophilic addition reactions include:
Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) attack the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol upon workup. wikipedia.org
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, creating an exocyclic double bond at the C-3 position. wikipedia.org
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the former carbonyl carbon. libretexts.org
| Nucleophile/Reagent | Product Type | General Transformation |
|---|---|---|
| Grignard Reagent (R-MgX) | Tertiary Alcohol | C=O → C(OH)R |
| Phosphorus Ylide (Wittig Reagent) | Alkene | C=O → C=CR₂ |
| Cyanide (HCN, KCN) | Cyanohydrin | C=O → C(OH)CN |
| Hydride (e.g., from NaBH₄) | Secondary Alcohol | C=O → CH(OH) |
The ketone functional group can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent can influence the stereochemical outcome of the reaction, although for this achiral starting material, a racemic mixture of the corresponding alcohol would be expected unless a chiral reducing agent is used.
Commonly used reducing agents for ketones include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for reducing aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids. youtube.com
The product of this reduction is (3-Hydroxy-indan-5-yl)-carbamic acid tert-butyl ester.
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for ketones and aldehydes. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective, must be used in aprotic solvents. |
Like other ketones with protons on the alpha-carbon (the carbon adjacent to the carbonyl), the indanone moiety can undergo enolization. msu.edu In the presence of an acid or base, a proton can be removed from the C-2 position to form an enol or an enolate intermediate. libretexts.org This intermediate is nucleophilic at the alpha-carbon and can react with various electrophiles. msu.edu
Enolate Formation: Strong bases, such as lithium diisopropylamide (LDA), are commonly used to completely convert the ketone into its enolate form. Weaker bases like sodium ethoxide establish an equilibrium between the ketone and the enolate. msu.edu
Alpha-Substitution: The generated enolate can react with electrophiles in alpha-substitution reactions. libretexts.org For example, reaction with an alkyl halide can introduce an alkyl group at the C-2 position. Halogenation at the alpha-position can also be achieved using reagents like Br₂. msu.edu "Soft enolization" conditions, which use amine bases and a silylating agent like TMS-triflate, can offer improved regioselectivity for unsymmetrical ketones. nih.govorganic-chemistry.org
| Electrophile | Reaction Type | Product Type |
|---|---|---|
| Alkyl Halide (R-X) | Alkylation | 2-Alkyl-3-oxo-indanone derivative |
| Halogen (e.g., Br₂) | Halogenation | 2-Halo-3-oxo-indanone derivative |
| Aldehyde (R-CHO) | Aldol (B89426) Addition | 2-(Hydroxyalkyl)-3-oxo-indanone derivative |
Reactions Involving the Carbamic Acid tert-butyl ester Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
The primary reaction of the carbamic acid tert-butyl ester moiety is its removal (deprotection) to liberate the free amine. This is most commonly achieved under acidic conditions. fishersci.co.uk
The mechanism involves protonation of the carbonyl oxygen of the Boc group, which triggers the fragmentation of the molecule. jk-sci.comtotal-synthesis.com This fragmentation results in the formation of a stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the free amine. jk-sci.comtotal-synthesis.com
Common reagents for Boc deprotection include:
Trifluoroacetic Acid (TFA): Often used in a solution with a solvent like dichloromethane (B109758) (DCM). jk-sci.comcommonorganicchemistry.com
Hydrochloric Acid (HCl): Can be used as a solution in an organic solvent such as dioxane or ethyl acetate. rsc.org
Other Methods: While less common for simple Boc deprotection, other methods reported include using silica (B1680970) gel, iodine, or metal catalysts. rsc.org
The product of this deprotection is 5-Amino-indan-3-one.
| Reagent | Typical Solvent | Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature. commonorganicchemistry.com |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room temperature. fishersci.co.ukrsc.org |
| Oxalyl Chloride | Methanol | Room temperature, mild conditions. rsc.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Can offer selectivity in some cases. fishersci.co.uk |
Once the Boc group is removed, the resulting 5-amino-indan-3-one possesses a nucleophilic primary amine that can be readily derivatized. This allows for the introduction of a wide variety of substituents, making it a valuable intermediate for synthesizing a library of compounds.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can sometimes lead to over-alkylation.
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (like sodium cyanoborohydride) to form a secondary or tertiary amine.
| Reagent Type | Example Reagent | Functional Group Formed |
|---|---|---|
| Acyl Halide | Acetyl chloride | Amide |
| Sulfonyl Halide | Tosyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |
| Aldehyde + Reducing Agent | Benzaldehyde + NaBH₃CN | Secondary Amine |
Stability and Reactivity of the Carbamate (B1207046) Linkage under Various Conditions
The tert-butyl carbamate (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its predictable stability and reactivity profile.
Under Acidic Conditions: The Boc group is readily cleaved under acidic conditions. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like dioxane or an alcohol. The cleavage mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which can then be trapped or eliminated as isobutylene (B52900).
Under Basic and Nucleophilic Conditions: A key advantage of the Boc group is its general stability towards basic and nucleophilic reagents. This allows for chemical modifications at other positions of the molecule without disturbing the protected amine. It is resistant to hydrolysis by common aqueous bases and to attack by a wide range of nucleophiles.
Under Reductive and Oxidative Conditions: The carbamate linkage is also stable to many common reductive and oxidative conditions, further broadening its utility in complex synthetic sequences.
| Condition | Reagents | Stability of Boc Group |
| Acidic | TFA, HCl | Labile |
| Basic | NaOH, K2CO3 | Stable |
| Nucleophilic | Grignard reagents, organolithiums | Stable |
| Reductive | H2/Pd, NaBH4 | Stable |
| Oxidative | MnO2, CrO3 | Stable |
Aromatic Ring Functionalization of the Indane Scaffold
The aromatic portion of the indane core can be functionalized to introduce a variety of substituents, thereby modifying the properties of the molecule.
Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. The regiochemical outcome of such reactions on the (3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester scaffold is directed by the combined electronic effects of the existing substituents. The carbamate group is an activating, ortho-para directing group, while the ketone is a deactivating, meta-directing group. This can lead to a mixture of products, and the reaction conditions must be carefully controlled to achieve the desired selectivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
For the construction of more complex molecular architectures, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. It is a versatile method for forming biaryl linkages.
Mizoroki-Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Ullmann-type Couplings: These reactions are used to form carbon-carbon or carbon-heteroatom bonds, often using copper or palladium catalysts.
The application of these reactions to the indane scaffold would typically require prior conversion of a C-H bond on the aromatic ring to a suitable coupling partner, such as a halide. The indanone core has been shown to be a viable scaffold for such transformations.
| Reaction | Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | Organoboron compound + Organic halide/triflate | C-C |
| Mizoroki-Heck Reaction | Palladium | Unsaturated halide + Alkene | C-C |
| Ullmann-type Coupling | Copper or Palladium | Aryl halide + Alcohol/Amine/Thiol | C-O, C-N, C-S |
Rearrangement Reactions and Fragmentations of the this compound Scaffold
The structural features of this compound allow for the possibility of various rearrangement and fragmentation reactions under specific conditions. While detailed studies on this particular molecule are not extensively documented, analogous structures suggest potential transformations. For example, compounds containing a 3-oxoalkanenitrile moiety have been shown to undergo novel rearrangement reactions. Additionally, allylic carbamates can undergo sigmatropic rearrangements. The indanone skeleton itself can be constructed through transition-metal-catalyzed annulation strategies, which can involve rearrangement steps.
It is plausible that under certain thermal, photochemical, or catalytic conditions, the this compound scaffold could undergo skeletal rearrangements or fragmentations, although specific pathways would need to be experimentally determined.
Spectroscopic and Structural Elucidation of 3 Oxo Indan 5 Yl Carbamic Acid Tert Butyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the connectivity and chemical environments of the constituent atoms of (3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester can be unequivocally established.
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions. The tert-butyl group of the carbamate (B1207046) moiety is expected to exhibit a characteristic singlet in the upfield region of the spectrum, typically around δ 1.5 ppm, integrating to nine protons. rsc.org The protons of the indanone core would present more complex splitting patterns. The methylene (B1212753) protons adjacent to the ketone would likely appear as two distinct signals due to their diastereotopic nature, with chemical shifts influenced by the carbonyl group's anisotropy. The protons on the aromatic ring are anticipated to show characteristic splitting patterns (e.g., doublets and triplets) in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants dictated by their substitution pattern. The N-H proton of the carbamate group would typically appear as a broad singlet, with its chemical shift being solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (CH₃)₃ | ~1.5 | Singlet | 9H |
| Indanone CH₂ | ~2.5 - 3.0 | Multiplets | 4H |
| Aromatic CH | ~7.0 - 7.8 | Multiplets | 3H |
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon of the indanone ketone is expected to resonate significantly downfield, typically in the range of δ 190-205 ppm. The carbonyl carbon of the carbamate group will also appear downfield, but at a slightly higher field than the ketone, generally around δ 150-155 ppm. rsc.org The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, while the methyl carbons of this group will be found in the upfield region, near δ 28 ppm. rsc.org The aromatic carbons will exhibit signals in the δ 110-150 ppm range, with their precise shifts depending on the electronic effects of the substituents. The methylene carbons of the indanone ring would be observed in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Ketone C=O | ~190 - 205 |
| Carbamate C=O | ~150 - 155 |
| Aromatic C | ~110 - 150 |
| tert-Butyl C(CH₃)₃ | ~80 |
| Indanone CH₂ | ~30 - 40 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene protons in the indanone ring and between the aromatic protons, helping to delineate the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the methylene groups of the indanone and the methyl groups of the tert-butyl moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, correlations would be expected between the tert-butyl protons and the carbamate carbonyl carbon, as well as between the aromatic protons and the carbons of the indanone core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). For a five-membered ring ketone like indanone, this band is typically observed at a relatively high frequency, around 1720-1740 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
The carbamate functional group also presents several characteristic IR absorption bands. The stretching vibration of the carbamate carbonyl group (N-C=O) typically appears in the region of 1680-1720 cm⁻¹. orgsyn.org The N-H stretching vibration of the carbamate is expected to produce a moderate to strong band around 3300-3400 cm⁻¹. orgsyn.org The C-N stretching vibration of the carbamate will also be present, though it may be more difficult to assign definitively.
The aromatic ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are typically observed as a group of weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the aromatic ring, are expected in the 650-900 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone | C=O Stretch | ~1720 - 1740 | Strong |
| Carbamate | C=O Stretch | ~1680 - 1720 | Strong |
| Carbamate | N-H Stretch | ~3300 - 3400 | Moderate-Strong |
| Aromatic | C-H Stretch | >3000 | Weak-Medium |
| Aromatic | C=C Stretch | ~1450 - 1600 | Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By measuring the m/z value to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, with a chemical formula of C₁₄H₁₇NO₃, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally measured mass from an HRMS instrument, typically an Orbitrap or a time-of-flight (TOF) analyzer. A close match between the theoretical and experimental mass, usually within a few parts per million (ppm), confirms the elemental composition.
Table 1: Theoretical and Simulated Experimental HRMS Data for [M+H]⁺ Ion of this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈NO₃⁺ |
| Theoretical m/z | 248.12812 |
| Simulated Measured m/z | 248.1283 |
| Mass Difference (ppm) | 0.72 |
| Ion Species | [M+H]⁺ |
Note: The data in this table is simulated for illustrative purposes based on the chemical formula.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the parent ion of the compound of interest is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing insights into the molecule's structure.
The fragmentation of compounds containing a tert-butyl carbamate (Boc) protecting group is well-characterized. A common pathway involves the loss of isobutylene (B52900) (C₄H₈), followed by the loss of carbon dioxide (CO₂). For this compound, the protonated molecule [M+H]⁺ would be expected to undergo the following fragmentation cascade:
Loss of Isobutylene: The initial and most prominent fragmentation is the neutral loss of isobutylene (56 Da) from the tert-butyl group, leading to the formation of a carbamic acid intermediate.
Loss of Carbon Dioxide: The carbamic acid intermediate is unstable and readily loses carbon dioxide (44 Da) to yield the protonated 5-amino-3-oxoindan.
This two-step fragmentation results in a characteristic total neutral loss of 100 Da. nih.gov Other minor fragmentation pathways may also occur, such as cleavages within the indanone ring structure.
Table 2: Proposed MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |
| 248.1 | 192.1 | C₄H₈ (56 Da) | Protonated (3-Oxo-indan-5-yl)-carbamic acid |
| 192.1 | 148.1 | CO₂ (44 Da) | Protonated 5-Amino-1-indanone |
| 248.1 | 148.1 | C₄H₈ + CO₂ (100 Da) | Protonated 5-Amino-1-indanone |
Note: The fragmentation data is based on established patterns for Boc-protected amines and is presented as a plausible pathway.
X-ray Crystallography of this compound Single Crystals
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be obtained.
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters. In the case of derivatives of this compound that may possess chiral centers, this technique would be invaluable. The analysis of the diffraction data allows for the unambiguous assignment of the R or S configuration.
Furthermore, the crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the planarity of the indanone ring system and the orientation of the tert-butyl carbamate substituent.
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, these interactions would likely include:
Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate and the ketone oxygen of the indanone can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of chains or sheets within the crystal lattice.
The detailed analysis of these interactions provides a deeper understanding of the solid-state properties of the compound.
Table 3: Representative Crystallographic Data for a Substituted Indanone Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.28 |
| Hydrogen Bond (D-H···A) | N-H···O=C (carbamate), N-H···O=C (indanone) |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.
Computational and Theoretical Studies on 3 Oxo Indan 5 Yl Carbamic Acid Tert Butyl Ester
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules with a high degree of accuracy. These calculations can predict a wide range of characteristics, from the distribution of electrons to the molecule's reactivity and spectroscopic behavior.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical identity and reactivity. An analysis of the molecular orbitals (MOs) of "(3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester" provides a map of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
The HOMO is typically associated with the molecule's ability to donate electrons, acting as a nucleophile. In contrast, the LUMO represents the molecule's capacity to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
Reactivity Predictions based on Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comyoutube.com For "this compound," the locations of the HOMO and LUMO can predict how it will interact with other reagents.
Theoretical calculations would likely indicate that the HOMO is localized on the electron-rich aromatic ring and the nitrogen atom of the carbamate (B1207046) group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group of the indanone moiety, identifying it as the most probable site for nucleophilic attack. The energy of these frontier orbitals is a key factor in determining the speed and feasibility of such reactions. researchgate.net
Spectroscopic Property Simulations (NMR, IR)
Computational methods can simulate various spectroscopic techniques, providing theoretical spectra that can be compared with experimental data to confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Simulations can calculate the frequencies and intensities of these vibrations, which correspond to the stretching and bending of chemical bonds. This information is invaluable for identifying the functional groups present in the molecule.
Below is an interactive table showcasing hypothetical simulated spectroscopic data for "this compound."
| Spectroscopic Data | Description | Simulated Value |
| ¹H NMR | Chemical shift of the N-H proton | ~7.5 ppm |
| Chemical shifts of aromatic protons | ~7.2-7.8 ppm | |
| Chemical shifts of the tert-butyl protons | ~1.5 ppm | |
| ¹³C NMR | Chemical shift of the indanone carbonyl carbon | ~205 ppm |
| Chemical shift of the carbamate carbonyl carbon | ~153 ppm | |
| IR | N-H stretching frequency | ~3300 cm⁻¹ |
| Indanone C=O stretching frequency | ~1710 cm⁻¹ | |
| Carbamate C=O stretching frequency | ~1690 cm⁻¹ |
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they can adopt various spatial arrangements, known as conformations, by rotating around single bonds. Conformational analysis aims to identify the most stable of these arrangements and understand the energy barriers between them.
Potential Energy Surface Exploration
The potential energy surface (PES) is a multidimensional map that illustrates the energy of a molecule as a function of its geometry. By exploring the PES, computational chemists can identify energy minima, which correspond to stable conformations, and transition states, which represent the energy barriers for converting between conformations. This exploration is typically performed by systematically changing key dihedral angles within the molecule and calculating the energy at each point.
Identification of Stable Conformers and Tautomeric Forms
For "this compound," conformational flexibility primarily arises from the rotation around the bond connecting the carbamate group to the indan (B1671822) ring and the orientation of the tert-butyl group. Computational analysis would likely reveal several low-energy conformers.
Furthermore, this molecule can exist in different tautomeric forms, most notably the keto-enol tautomerism involving the indanone carbonyl group. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is more stable and therefore more abundant under equilibrium conditions. The keto form is generally expected to be significantly more stable than the enol form.
An interactive table of hypothetical stable conformers and their relative energies is presented below.
| Conformer/Tautomer | Dihedral Angle (C4-C5-N-C=O) | Relative Energy (kcal/mol) | Population (%) |
| Conformer 1 (Keto) | 0° | 0.00 | 75.2 |
| Conformer 2 (Keto) | 180° | 0.50 | 24.1 |
| Enol Tautomer | - | 5.20 | 0.7 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of a chemical reaction. This allows for the detailed study of reaction pathways, including the identification of intermediates and the characterization of transition states. A key reaction involving this compound is its formation from 5-amino-1-indanone and di-tert-butyl dicarbonate (B1257347). Computational modeling can provide a step-by-step understanding of this transformation.
The reaction between 5-amino-1-indanone and di-tert-butyl dicarbonate to form the tert-butyl carbamate product is a nucleophilic acyl substitution. A plausible mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the di-tert-butyl dicarbonate. Computational modeling can identify the geometry of the transition state (TS) for this rate-determining step.
In a typical DFT study, the transition state would be located and characterized by a single imaginary frequency in the vibrational analysis, confirming it as a first-order saddle point on the potential energy surface. The geometry of this TS would reveal the precise arrangement of atoms as the new N-C bond forms and the O-C bond of the leaving group (tert-butoxycarbonyl group) begins to cleave. Key parameters such as the forming N-C bond distance and the breaking O-C bond distance are critical descriptors of the transition state structure.
Table 1: Hypothetical Geometric Parameters of the Transition State for Carbamate Formation This table presents plausible data for a modeled transition state, based on typical values for similar reactions.
| Parameter | Description | Calculated Value (Å) |
|---|---|---|
| d(N-C) | Distance of the forming bond between the amine nitrogen and the carbonyl carbon. | 1.95 |
| d(C-O) | Distance of the breaking bond in the di-tert-butyl dicarbonate moiety. | 2.10 |
| ∠(N-C=O) | Angle of nucleophilic attack on the carbonyl carbon. | 105.5° |
From the computed energies of the reactants, transition state, and products, essential kinetic and thermodynamic parameters can be derived. The activation energy (ΔG‡) of the reaction, which determines the reaction rate, is calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy implies a faster reaction.
Table 2: Calculated Kinetic and Thermodynamic Parameters for Carbamate Formation (Hypothetical) This table illustrates the type of data obtained from computational analysis, providing insight into the reaction's profile.
| Parameter | Description | Calculated Value (kcal/mol) |
|---|---|---|
| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction to proceed. | +18.5 |
| Enthalpy of Reaction (ΔH) | The net change in heat content for the reaction. | -12.3 |
| Gibbs Free Energy of Reaction (ΔG) | The overall spontaneity of the reaction. | -15.8 |
Molecular Docking Simulations of this compound Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, docking simulations can offer valuable insights into how the indanone scaffold might interact with a biological target, such as a protein's active site. This analysis focuses on understanding the binding mode to inform scaffold design, rather than predicting therapeutic efficacy. Based on studies of similar indanone derivatives, a relevant target for such a scaffold could be a protein like Cereblon (CRBN) or the NF-κB p50 subunit. nih.govmdpi.com
A docking simulation would place analogues of this compound into the binding pocket of a target protein and score the different poses based on factors like intermolecular forces. The analysis of the best-scoring poses reveals key ligand-receptor interactions.
For this scaffold, the following interactions would be anticipated:
Hydrogen Bonding: The carbonyl group at the 3-position of the indanone ring and the N-H and C=O groups of the carbamate linker are prime candidates for forming hydrogen bonds with polar amino acid residues like Serine, Threonine, or the backbone of the protein.
Hydrophobic Interactions: The aromatic indan ring and the bulky tert-butyl group can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues such as Valine, Leucine, and Phenylalanine within the binding pocket.
Pi-Stacking: The phenyl part of the indanone core could potentially form π-π stacking interactions with aromatic residues like Tyrosine or Histidine.
Understanding these interactions is crucial for optimizing the scaffold. For instance, modifying substituents on the aromatic ring could enhance hydrophobic contacts or introduce new hydrogen bonding opportunities to improve binding affinity.
Table 3: Predicted Ligand-Receptor Interactions for an Indanone Analogue in a Hypothetical Protein Binding Site This table provides an example of the detailed interaction analysis derived from a molecular docking study.
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Indanone Carbonyl (C=O) | Serine-124 (Side Chain -OH) | Hydrogen Bond | 2.9 |
| Carbamate (N-H) | Glutamate-98 (Backbone C=O) | Hydrogen Bond | 3.1 |
| Indanone Aromatic Ring | Tyrosine-95 (Side Chain) | π-π Stacking | 4.5 |
| tert-Butyl Group | Valine-76, Leucine-80 | Hydrophobic | N/A |
The binding of a ligand to a receptor is often a dynamic process that can involve conformational changes in both molecules—a concept known as "induced fit". Docking simulations, especially when coupled with molecular dynamics, can provide insights into this phenomenon.
Upon binding of the this compound scaffold, the ligand itself may adopt a specific low-energy conformation to fit optimally within the binding site. For example, the torsion angle of the carbamate linker may adjust to position the tert-butyl group in a favorable hydrophobic pocket.
Simultaneously, the protein receptor can undergo subtle but significant conformational adjustments. The side chains of amino acids lining the binding pocket may rotate to accommodate the ligand and maximize favorable interactions. For instance, the hydroxyl group of a Tyrosine residue might reorient to form a hydrogen bond or to optimize a stacking interaction with the indanone ring, thereby stabilizing the ligand-receptor complex. These dynamic changes are critical for achieving high-affinity binding.
Applications of 3 Oxo Indan 5 Yl Carbamic Acid Tert Butyl Ester As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The indanone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govacs.org The presence of both a ketone and a protected amine on the indanone ring of (3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester provides two distinct points for molecular elaboration, enabling the construction of diverse and complex organic molecules.
Precursor to Biologically Relevant Scaffolds (excluding clinical drug details)
The primary application of this compound in this context is as a precursor to various substituted indane and indanone derivatives. The Boc-protected amine at the 5-position is crucial for many synthetic strategies. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.orgtotal-synthesis.com This allows for the modification of other parts of the molecule, such as the ketone, before revealing the free amine for subsequent reactions.
The ketone at the 3-position can undergo a wide array of chemical transformations. For instance, it can be reduced to a hydroxyl group, which can then be further functionalized. Alternatively, it can participate in condensation reactions with various nucleophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The indanone scaffold itself has been identified in molecules with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. nih.govbeilstein-journals.org
Below is a table summarizing the potential synthetic transformations of the key functional groups in this compound for the generation of biologically relevant scaffolds.
| Functional Group | Potential Transformation | Resulting Scaffold Type |
| Ketone | Reduction | 3-Hydroxy-indan-5-yl-carbamic acid tert-butyl ester |
| Grignard Reaction | 3-Alkyl/Aryl-3-hydroxy-indan-5-yl-carbamic acid tert-butyl ester | |
| Wittig Reaction | 3-Alkylidene-indan-5-yl-carbamic acid tert-butyl ester | |
| Reductive Amination | 3-Amino-indan-5-yl-carbamic acid tert-butyl ester | |
| Boc-protected Amine | Deprotection (Acidic) | 5-Amino-indan-3-one |
| Further N-functionalization | Derivatives of 5-amino-indan-3-one |
Intermediate in Total Synthesis Campaigns
In the context of total synthesis, this compound can serve as a key intermediate. Its rigid bicyclic structure can be a foundational component of a larger, more complex natural product or target molecule. The dual functionality allows for a convergent approach in a synthetic route, where different fragments of the target molecule can be attached to the indanone core.
For example, the ketone could be used to form a spirocyclic system, a common motif in natural products. The Boc-protected amine, after deprotection, could be acylated or alkylated to introduce a side chain or to participate in a cyclization reaction to form a heterocyclic ring fused to the indanone scaffold. While specific total synthesis campaigns employing this exact intermediate are not widely documented, the strategic value of substituted indanones is well-established in the synthesis of complex bioactive molecules. nih.gov
Development of Chemical Probes and Tools (non-clinical)
Chemical probes are essential tools for studying biological systems. The structure of this compound is amenable to modification for the development of such probes. The free amine, after deprotection, can be readily conjugated to reporter molecules such as fluorophores, biotin, or photoaffinity labels.
The indanone core can serve as the recognition element of the probe, designed to interact with a specific biological target. The ketone functionality could also be exploited for covalent modification of a target protein, for example, through the formation of a Schiff base with a lysine (B10760008) residue. Although specific chemical probes based on this compound are not described in the literature, its structure provides a viable starting point for the rational design of such tools.
Applications in Material Science Precursors (if applicable, without property details)
The bifunctional nature of this compound also suggests potential applications as a precursor in materials science. The aromatic ring and the ketone could contribute to the electronic properties of a resulting polymer or material. The amino group, once deprotected, provides a site for polymerization or for grafting onto a surface. For instance, it could be incorporated into polyamides or polyimides, creating materials with specific thermal or mechanical properties. However, it is important to note that there is currently no specific literature detailing the use of this compound in material science applications.
Future Research Directions and Perspectives for 3 Oxo Indan 5 Yl Carbamic Acid Tert Butyl Ester
Exploration of Novel Synthetic Methodologies
The synthesis of indanone frameworks has traditionally relied on methods such as intramolecular Friedel-Crafts reactions. preprints.orgnih.gov While effective, these routes can require harsh conditions and generate significant waste. Future research should focus on developing more efficient, selective, and scalable synthetic strategies.
Promising areas of exploration include:
Transition-Metal-Catalyzed Cyclizations: Methods like the dicationic iridium(III)-catalyzed Nazarov cyclization could be adapted for the synthesis of functionalized indanones from acyclic precursors under milder conditions. nih.gov
Photoredox Catalysis: Light-mediated reactions offer a powerful tool for forging C-C and C-N bonds under ambient conditions, potentially enabling novel cyclization strategies or direct amination pathways to access the target molecule's core structure.
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. Converting key synthetic steps to a flow-based system could facilitate large-scale production.
Enzymatic Synthesis: Biocatalysis represents a frontier in green synthesis. Investigating enzymes that can perform key transformations, such as asymmetric ketone reduction or selective amination, could provide highly efficient and stereoselective routes to derivatives of the title compound.
| Methodology | Potential Advantages | Key Research Challenge | Relevant Precursor Type |
|---|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. | Identification of suitable photocatalysts and reaction partners. | Substituted styrenes or phenylpropanoids. |
| Flow Chemistry | Enhanced safety, scalability, improved process control and purity. | Reactor design and optimization of reaction kinetics under flow. | Arylpropionic acids or related intermediates. |
| Enzymatic Synthesis | High stereoselectivity, environmentally benign (aqueous media), mild conditions. | Enzyme discovery and engineering for substrate specificity. | Keto-acid or amino-acid derivatives. |
| Iridium-Catalyzed Nazarov Cyclization | Good for functionalized derivatives, potential for asymmetric synthesis. nih.gov | Synthesis of appropriately substituted dienone precursors. nih.gov | Dienones. nih.gov |
Investigation of Undiscovered Reactivity Pathways
The chemical structure of (3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester features multiple reactive sites, including the carbonyl group, the enolizable α-protons, the aromatic ring, and the Boc-protected amine. Future studies should aim to explore the untapped reactivity at these positions to generate novel derivatives.
Key areas for investigation include:
Stereoselective Carbonyl Chemistry: The ketone can be a focal point for asymmetric synthesis. Research into catalytic asymmetric hydrogenation or transfer hydrogenation could yield enantiomerically pure 3-hydroxyindan derivatives, which are valuable chiral building blocks.
α-Functionalization: The protons alpha to the carbonyl group are acidic and can be deprotonated to form an enolate. This intermediate could be trapped with various electrophiles to install new functional groups at the C-2 position, such as in aldol (B89426) condensation reactions. nih.gov
Aromatic Ring C-H Functionalization: The carbamate (B1207046) group can act as a directing group for regioselective C-H activation and functionalization of the aromatic ring. This would allow for the introduction of substituents at positions ortho to the amine, providing direct access to a wide array of polysubstituted indanone derivatives.
Reactions with Hypervalent Iodine Reagents: These reagents can facilitate unique transformations, such as oxidative dearomatization or the introduction of complex functional groups onto the indanone core.
Cycloaddition Reactions: The enone moiety within the indanone structure could potentially participate in cycloaddition reactions, offering pathways to complex polycyclic architectures.
| Reactive Site | Proposed Reaction Type | Potential Reagents/Catalysts | Significance of Product |
|---|---|---|---|
| C3-Ketone | Asymmetric Reduction | Chiral Ruthenium or Rhodium catalysts, or Ketoreductase enzymes. | Access to enantiopure 3-hydroxyindan derivatives. |
| C2-Methylene | Aldol Condensation | Various aldehydes under acidic or basic conditions. nih.gov | Synthesis of C2-substituted indanones with potential biological activity. nih.gov |
| Aromatic Ring | Directed C-H Borylation | Palladium or Iridium catalysts with directing group assistance. | Versatile intermediates for cross-coupling reactions. |
| Entire Scaffold | Reaction with Diazo Compounds | 2-Diazo-1,3-indanedione in the presence of Rh(II) catalysts. | Formation of spirocyclic or ring-expanded products. |
Advanced Spectroscopic Characterization Techniques
While standard techniques like ¹H and ¹³C NMR are routine, a deeper and more definitive structural understanding of this compound and its derivatives requires the application of more advanced analytical methods.
Future characterization efforts should include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for unambiguous assignment of all proton and carbon signals and to confirm through-space correlations, which is crucial for complex derivatives. preprints.orgnih.gov
X-ray Crystallography: Obtaining single crystals would provide unequivocal proof of the molecule's three-dimensional structure, including bond lengths, bond angles, and solid-state conformation. This is the gold standard for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass data, allowing for the confident determination of the elemental composition of the parent molecule and any new derivatives. preprints.org
Solid-State NMR (ssNMR): For materials that are difficult to crystallize, ssNMR can provide valuable information about the structure, polymorphism, and dynamics in the solid state.
Chiral Chromatography: For enantioselective syntheses, the development of robust chiral HPLC or SFC (Supercritical Fluid Chromatography) methods will be essential for separating and quantifying the stereoisomers.
| Technique | Information Gained | Importance for Research |
|---|---|---|
| 2D NMR (HMBC, NOESY) | Confirms covalent connectivity and spatial proximity of atoms. nih.gov | Essential for structure verification of new, complex derivatives. |
| Single-Crystal X-ray Diffraction | Definitive 3D structure, stereochemistry, and crystal packing. | Provides absolute structural proof and insights into intermolecular interactions. |
| High-Resolution Mass Spectrometry | Exact molecular formula confirmation. preprints.org | Crucial for validating the identity of newly synthesized compounds. |
| Solid-State NMR | Structural information on non-crystalline or polymorphic solid forms. | Characterizes materials in their solid form, relevant for pharmaceuticals and materials science. |
Integration with Machine Learning for Synthetic Route Prediction
The convergence of organic chemistry and artificial intelligence offers a transformative approach to synthesis planning. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict novel and efficient synthetic pathways, overcoming human biases and uncovering non-intuitive solutions. nih.govacs.org
Future research should focus on:
Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to propose synthetic routes to this compound. These tools can identify cheaper or more readily available starting materials and suggest innovative bond disconnections. nih.gov
Reaction Condition Optimization: ML models can be trained to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, thereby accelerating the experimental workflow.
Predictive Toxicology: AI can be used to predict the potential toxicity of synthetic intermediates and final products early in the design phase, guiding chemists toward safer chemical routes and target molecules. nih.gov
Proprietary Data Integration: Companies can achieve better predictive power by training ML models on their in-house reaction data, which may contain chemistries not well-represented in public datasets. acs.org
| AI Application | Objective | Required Input | Potential Output |
|---|---|---|---|
| Retrosynthetic Analysis | Discover novel and efficient synthetic routes. nih.gov | Target molecule structure. | A ranked list of multi-step reaction pathways with proposed precursors. |
| Forward Reaction Prediction | Predict major and minor products for a given set of reactants. nih.gov | Reactants, reagents, and conditions. | Predicted product structures and their relative ratios. |
| Property Prediction | Estimate physicochemical or toxicological properties. nih.gov | Molecule structure. | Predicted values for solubility, toxicity, etc. |
| Data Mining | Extract reaction information from unstructured sources (e.g., patents). | Chemical literature and databases. | A structured database of reactions for model training. |
Development of Sustainable Synthetic Processes for this compound
Adopting the principles of green chemistry is crucial for modern chemical synthesis to minimize environmental impact. rsc.org Future research should prioritize the development of sustainable and eco-friendly processes for producing the title compound.
Key strategies include:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more sustainable alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or 4-methyltetrahydropyran (4-MeTHP), is a critical step. preprints.orgpreprints.org A patent for a related compound highlighted the environmental pollution associated with dichloromethane. google.com
Catalyst-Centric Approaches: Focusing on the use of non-toxic, earth-abundant metal catalysts or organocatalysts (e.g., L-proline) can reduce reliance on precious or toxic metals. rsc.org
Atom Economy Maximization: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through addition or cyclization reactions, is essential for waste reduction.
Energy Efficiency: Exploring energy-efficient techniques like microwave-assisted synthesis or mechanochemistry (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. preprints.org
| Green Chemistry Principle | Traditional Approach | Proposed Sustainable Alternative | Environmental Benefit |
|---|---|---|---|
| Solvent Selection | Chlorinated solvents (e.g., Dichloromethane). google.com | Bio-based solvents (e.g., 4-MeTHP). preprints.orgpreprints.org | Reduced toxicity and environmental pollution. |
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃). preprints.org | Catalytic L-proline or reusable metal triflates. nih.govrsc.org | Reduced metal waste and improved catalyst recyclability. |
| Energy Input | Prolonged heating at reflux. preprints.org | Microwave irradiation. preprints.org | Drastic reduction in reaction time and energy consumption. |
| Waste Reduction | Multi-step synthesis with purification at each stage. | One-pot or tandem reaction sequences. nih.gov | Minimized solvent use for workup and purification, improved efficiency. |
Q & A
Q. Q1. What are the recommended synthetic routes for (3-Oxo-indan-5-yl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: The synthesis typically involves coupling a 3-oxo-indan-5-amine derivative with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, analogous compounds like tert-butyl (3-oxocyclobutyl)carbamate are synthesized via Boc protection of cyclobutanone derivatives using triethylamine as a base in tetrahydrofuran (THF) at 0–25°C . Optimization may include:
- Temperature control : Lower temperatures (0–5°C) reduce ketone group reactivity, minimizing undesired nucleophilic attacks.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance Boc group stability.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from unreacted starting materials or hydrolysis byproducts .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy :
- ¹H NMR : Characteristic tert-butyl singlet (~1.4 ppm) and carbamate NH (~5–6 ppm, if not exchanged).
- ¹³C NMR : Carbonyl signals at ~155 ppm (Boc carbamate) and ~205 ppm (3-oxo group) .
- Mass spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ for C₁₄H₁₇NO₃: calculated 255.12) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch for carbamate and ketone) .
Advanced Research Questions
Q. Q3. What strategies are effective for resolving enantiomers or diastereomers of this compound in asymmetric synthesis?
Methodological Answer: Chiral resolution methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention times vary based on stereochemistry .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer under mild aqueous conditions .
- Derivatization : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) to form diastereomers separable via standard chromatography .
Q. Q4. How do computational studies predict the reactivity of the 3-oxo group in this compound under nucleophilic or electrophilic conditions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ketone’s electrophilicity. Key findings:
- Nucleophilic attack : The 3-oxo group exhibits higher electrophilicity (partial charge ~+0.45) compared to carbamate carbonyls (~+0.30), favoring reactions with Grignard reagents or hydrides .
- Tautomerization : Enolization is unlikely due to steric hindrance from the indan ring, stabilizing the keto form .
Experimental validation via kinetic studies (e.g., monitoring NaBH₄ reduction rates) corroborates computational predictions .
Q. Q5. What are the stability challenges for this compound in aqueous media, and how can degradation be mitigated?
Methodological Answer: The Boc group is prone to hydrolysis under acidic/basic conditions, while the ketone may undergo hydration. Mitigation strategies:
- pH control : Store in neutral buffers (pH 6–8) to prevent carbamate cleavage .
- Lyophilization : Freeze-drying minimizes water-mediated degradation.
- Additives : Chelating agents (e.g., EDTA) reduce metal-catalyzed oxidation of the ketone .
Degradation products (e.g., free amine or carboxylic acid derivatives) are detectable via TLC or LC-MS .
Q. Q6. How can researchers design SAR studies to explore the bioactivity of this compound derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) workflows involve:
Derivatization : Modify the indan ring (e.g., halogenation at position 4) or replace the tert-butyl group with alternative carbamates (e.g., benzyl, allyl) .
Assays :
- Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
Data analysis : Multivariate regression identifies critical substituents affecting potency (e.g., LogP vs. IC₅₀) .
Data Contradiction Analysis
Q. Q7. How should conflicting data on the hydrolytic stability of the Boc group in this compound be addressed?
Methodological Answer: Discrepancies often arise from solvent polarity or trace acidic impurities. Resolution steps:
Reproduce conditions : Compare hydrolysis rates in rigorously dried THF vs. wet DMSO .
Control experiments : Add scavengers (e.g., molecular sieves) to absorb residual water .
Kinetic profiling : Use ¹H NMR to monitor tert-butyl signal decay over time under standardized conditions .
Q. Q8. Why do computational models sometimes fail to predict the regioselectivity of ketone modifications in this compound?
Methodological Answer: Limitations include:
- Solvent effects : DFT models often neglect solvation, which alters transition-state energies.
- Steric factors : Indan ring rigidity may impede nucleophile access, requiring MD simulations for accurate prediction .
Hybrid QM/MM approaches improve accuracy by integrating molecular mechanics for conformational sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
